molecular formula C14H10BrNO2S B1356032 2-Bromo-1-(phenylsulphonyl)-1H-indole CAS No. 121963-39-1

2-Bromo-1-(phenylsulphonyl)-1H-indole

Cat. No. B1356032
M. Wt: 336.21 g/mol
InChI Key: DILGYNXRWCVNEV-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenylsulphonyl)-1H-indole, or 2-BPSI, is a heterocyclic compound with a bromine atom and a phenylsulfonyl group attached to its indole ring system. It is a relatively new compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis of alpha-Bromoketones

    • Field : Organic Chemistry
    • Application : This compound serves as a crucial intermediate in the synthesis of various compounds .
    • Method : A new and versatile one-pot strategy was used to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
    • Results : The research resulted in the successful synthesis of alpha-Bromoketones .
  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : The crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a compound similar to 2-Bromo-1-(phenylsulphonyl)-1H-indole, was analyzed .
    • Method : The crystal structure was determined using X-ray diffraction .
    • Results : The research provided detailed information about the crystal structure of the compound .
  • Synthesis of Substituted Phenols

    • Field : Organic Chemistry
    • Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
    • Method : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
    • Results : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
  • Antimicrobial Activity

    • Field : Pharmacology
    • Application : Research has revealed that 2-Bromo-1-phenyl-1-pentanone, a compound similar to 2-Bromo-1-(phenylsulphonyl)-1H-indole, exhibits notable antimicrobial activity against a wide range of bacteria and fungi .
    • Method : The compound’s ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .
    • Results : The research provided evidence of the compound’s antimicrobial properties .
  • Nucleophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Method : A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
    • Results : This method allows for the synthesis of a variety of substituted aromatic compounds .
  • Reactions at the Benzylic Position

    • Field : Organic Chemistry
    • Application : Reactions that occur at the benzylic position are very important for synthesis problems .
    • Method : Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur at the benzylic position .
    • Results : These reactions allow for the synthesis of a variety of compounds with different functional groups at the benzylic position .

properties

IUPAC Name

1-(benzenesulfonyl)-2-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILGYNXRWCVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559997
Record name 1-(Benzenesulfonyl)-2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(phenylsulphonyl)-1H-indole

CAS RN

121963-39-1
Record name 1-(Benzenesulfonyl)-2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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